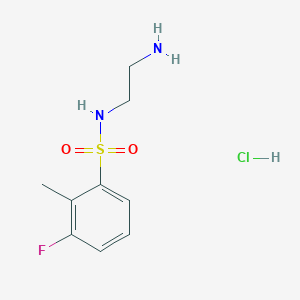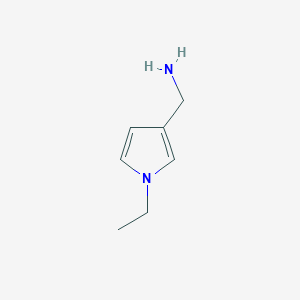
N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of an aminoethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Antibiotics: Potential use as an antibiotic due to its structural similarity to other sulfonamides.
Drug Development: Investigated for its potential in developing new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-benzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-2-methylbenzene-1-sulfonamide hydrochloride
Uniqueness
N-(2-aminoethyl)-3-fluoro-2-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H14ClFN2O2S |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-fluoro-2-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-7-8(10)3-2-4-9(7)15(13,14)12-6-5-11;/h2-4,12H,5-6,11H2,1H3;1H |
InChI Key |
DSVUYTJNCOFCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NCCN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)






![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)


